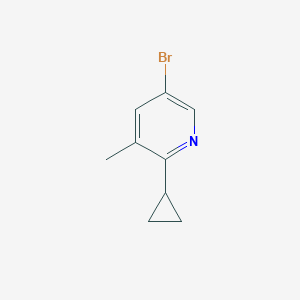
5-Bromo-2-cyclopropyl-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropyl-3-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of a pyridine ring, which also contains a cyclopropyl group at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-3-methylpyridine typically involves the bromination of 2-cyclopropyl-3-methylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclopropyl-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are the major products.
Oxidation and Reduction Products: The products vary based on the extent of oxidation or reduction.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropyl-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclopropyl-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropyl-3-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
5-Bromo-3-methylpyridine: Lacks the cyclopropyl group, which can influence its chemical behavior and applications.
Uniqueness
5-Bromo-2-cyclopropyl-3-methylpyridine is unique due to the presence of both a bromine atom and a cyclopropyl group on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
5-bromo-2-cyclopropyl-3-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-11-9(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
MPJLNVMORMEOIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


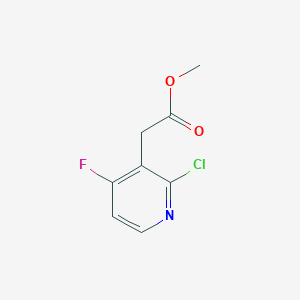
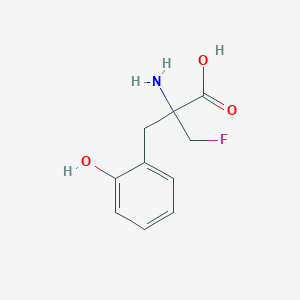

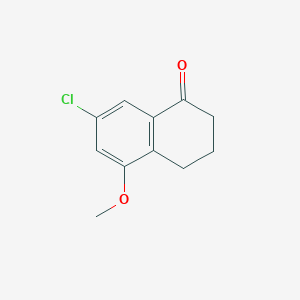
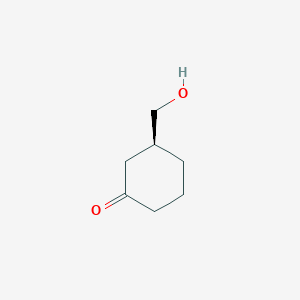
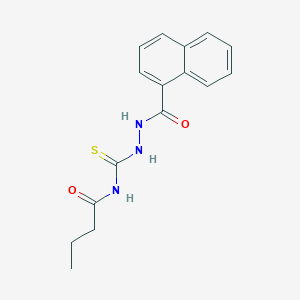

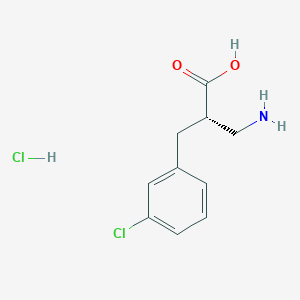
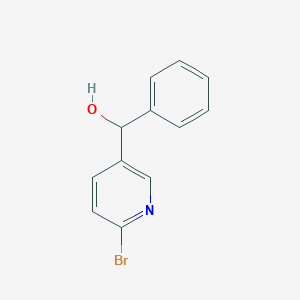
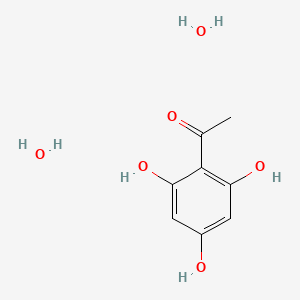
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
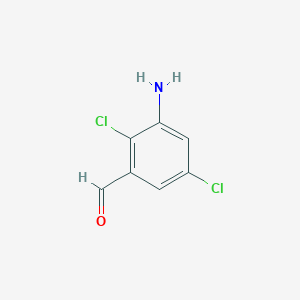
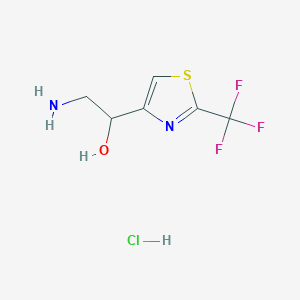
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
